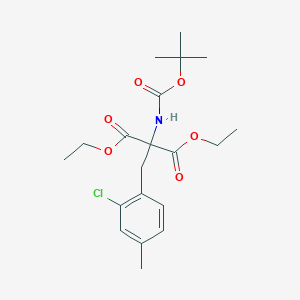
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate is an organic compound that belongs to the class of malonates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2-chloro-4-methylbenzyl moiety. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Alkylation: The protected amino compound is then alkylated with 2-chloro-4-methylbenzyl bromide in the presence of a base like potassium carbonate.
Malonate Formation: The resulting compound is then reacted with diethyl malonate under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Alcohol derivatives of the malonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate depends on its specific application In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis
Comparison with Similar Compounds
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate: Lacks the tert-butoxycarbonyl protecting group.
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(benzyl)malonate: Lacks the chloro and methyl substituents on the benzyl group.
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chlorobenzyl)malonate: Lacks the methyl substituent on the benzyl group.
Uniqueness: Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate is unique due to the presence of both the tert-butoxycarbonyl protecting group and the 2-chloro-4-methylbenzyl moiety. This combination allows for selective reactions at different sites, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H28ClNO6 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-4-methylphenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate |
InChI |
InChI=1S/C20H28ClNO6/c1-7-26-16(23)20(17(24)27-8-2,22-18(25)28-19(4,5)6)12-14-10-9-13(3)11-15(14)21/h9-11H,7-8,12H2,1-6H3,(H,22,25) |
InChI Key |
ONPOCWUGCNKQHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


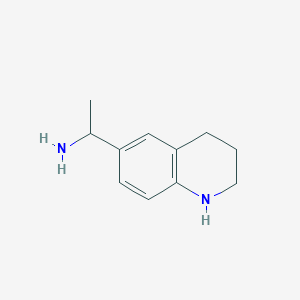
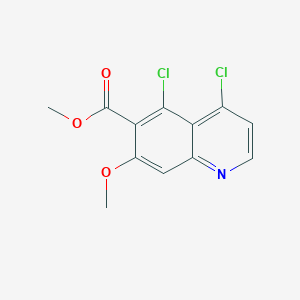

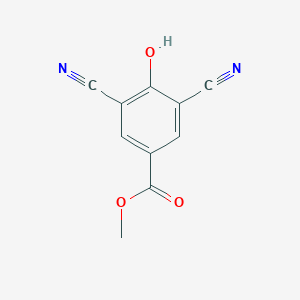



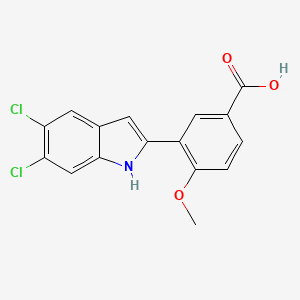
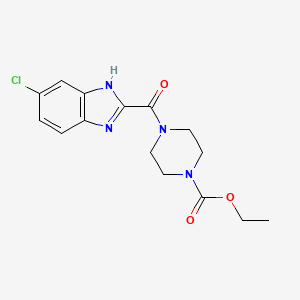
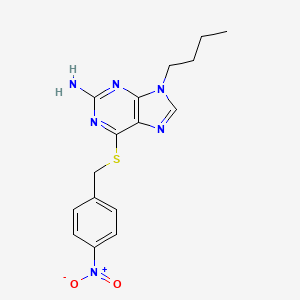
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
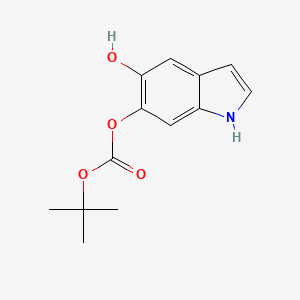
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
